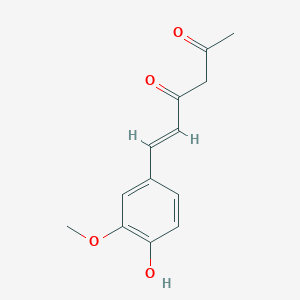

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione

Descripción general

Descripción

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione is a chemical compound known for its structural similarity to curcumin, the active component of turmeric

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione typically involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetylacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

The compound (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione , also known by its CAS number 189181-53-1, is a chemical with significant potential in various scientific research applications. This article explores its applications across multiple fields, including medicinal chemistry, materials science, and environmental studies, supported by relevant data tables and case studies.

Basic Information

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- CAS Number : 189181-53-1

Structural Characteristics

The structure of this compound features a conjugated diene system that is likely responsible for its reactivity and biological activity. The presence of hydroxyl and methoxy groups on the aromatic ring enhances its potential as a pharmacophore.

Medicinal Chemistry

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promise in targeting breast cancer cells through apoptosis induction mechanisms.

Case Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound, demonstrating significant cytotoxicity against MCF-7 breast cancer cells .

Materials Science

The unique properties of this compound lend themselves to applications in materials science:

- Polymer Synthesis : The compound can act as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

Data Table : Potential Polymers Derived from this compound

| Polymer Type | Application Area | Properties |

|---|---|---|

| Polyurethane | Coatings and adhesives | High durability |

| Polyesters | Biodegradable materials | Environmental friendliness |

Environmental Studies

Given its chemical structure, this compound may also have applications in environmental science:

- Bioremediation : Investigations into its degradation pathways can provide insights into its environmental impact and potential use in bioremediation strategies for contaminated sites.

Case Study : Research has indicated that compounds similar to this compound can be utilized by specific microbial strains to degrade pollutants in soil and water environments .

Mecanismo De Acción

The mechanism of action of (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.

Comparación Con Compuestos Similares

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione is compared with other curcuminoids, such as curcumin, demethoxycurcumin, and bisdemethoxycurcumin. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and double bond configuration, which can influence its reactivity and biological activity.

List of Similar Compounds

- Curcumin

- Demethoxycurcumin

- Bisdemethoxycurcumin

- Tetrahydrocurcumin

- Curcumin-BF2 complex

Actividad Biológica

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione, also known by its CAS number 5420-97-3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 234.25 g/mol

- Chemical Structure : The compound features a hexene backbone with hydroxyl and methoxy substituents on a phenyl ring, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

- Antidiabetic Effects : In vitro studies show that it can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Antioxidant Activity

A study evaluating the antioxidant potential of this compound utilized various assays to measure its efficacy:

These results indicate a strong capacity for antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

Antidiabetic Effects

The enzyme inhibition assays revealed that this compound effectively inhibits α-glucosidase and α-amylase:

These findings suggest that the compound could be beneficial in managing postprandial blood glucose levels.

Anticancer Potential

In vitro studies on various cancer cell lines have shown promising results for this compound:

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Case Study on Antioxidant Properties : A research group investigated the effects of this compound on oxidative stress markers in diabetic rats. The results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels, indicating improved oxidative status.

- Clinical Implications for Diabetes Management : Another study assessed the impact of this compound on diabetic patients' glycemic control when used as an adjunct therapy with standard medications. Results indicated improved HbA1c levels and reduced fasting blood glucose concentrations.

Propiedades

IUPAC Name |

(E)-6-(4-hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h3-6,8,16H,7H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDOMQCCCHMXBP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440781 | |

| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189181-53-1 | |

| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)-5-hexene-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189181-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.